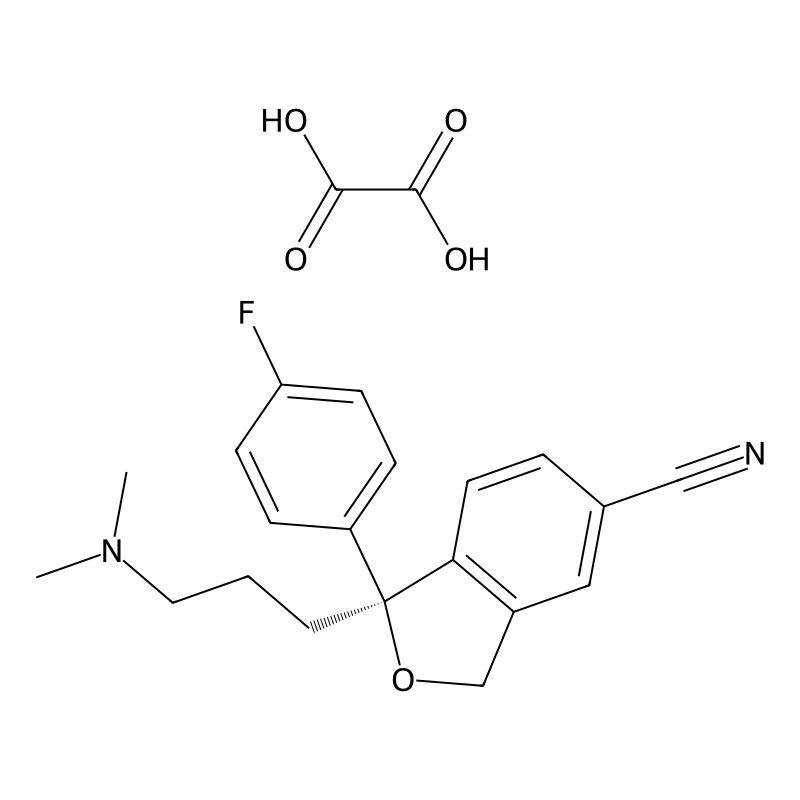Escitalopram oxalate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Mechanism of Action
SSRIs like escitalopram work by blocking the reuptake of serotonin, a neurotransmitter involved in mood regulation, in the brain. This increased availability of serotonin is thought to contribute to the antidepressant effects.
Efficacy in Major Depressive Disorder
Numerous clinical trials have demonstrated the effectiveness of escitalopram in treating MDD. A 2017 meta-analysis found escitalopram to be superior to placebo and equally effective as other SSRIs for treating MDD.
Efficacy in Generalized Anxiety Disorder
Research also supports the use of escitalopram for GAD. A 2014 review found escitalopram to be effective in reducing anxiety symptoms and improving overall functioning in individuals with GAD.
Emerging Research Areas for Escitalopram Oxalate
Beyond its established uses, escitalopram oxalate is being explored for potential applications in other areas:
Escitalopram oxalate is a pharmaceutical compound primarily used as an antidepressant. It is the S-enantiomer of racemic citalopram and belongs to the class of drugs known as selective serotonin reuptake inhibitors (SSRIs). The chemical structure of escitalopram oxalate is represented by the formula C20H21FN2O·C2H2O4, with a molecular weight of approximately 414.40 g/mol. It appears as a fine, white to slightly yellow powder and is soluble in various solvents, including methanol and dimethyl sulfoxide, while being sparingly soluble in water .
The primary mechanism of action for escitalopram oxalate involves the inhibition of the serotonin transporter (SERT), which leads to increased levels of serotonin in the synaptic cleft. This action is responsible for its antidepressant effects, as serotonin plays a crucial role in regulating mood, anxiety, and other behavioral processes . Escitalopram is noted for its high selectivity towards SERT compared to other neurotransmitter systems, which contributes to its lower incidence of side effects relative to other SSRIs .
The synthesis of escitalopram oxalate involves several steps that typically start with the preparation of citalopram. The key steps include:
- Formation of Benzofuran Derivative: The synthesis begins with the creation of a benzofuran structure.
- Introduction of Dimethylamino Group: A dimethylamino group is introduced at a specific position on the benzofuran.
- Fluorination: A fluorine atom is added to enhance the pharmacological properties.
- Oxalic Acid Salt Formation: Finally, escitalopram is converted into its oxalate salt form through reaction with oxalic acid.
These steps ensure that the final product retains its desired pharmacological activity while improving solubility and stability .
Escitalopram oxalate is widely used in clinical settings for:
- Treatment of Major Depressive Disorder: It helps alleviate symptoms associated with depression.
- Management of Generalized Anxiety Disorder: It is effective in treating anxiety disorders by enhancing serotonergic function .
- Other Off-Label Uses: Some studies suggest potential benefits in treating conditions like obsessive-compulsive disorder and panic disorder.
Escitalopram oxalate exhibits various drug interactions that can affect its efficacy and safety profile:
- Monoamine Oxidase Inhibitors: Co-administration can lead to serious adverse effects, including serotonin syndrome .
- CYP2D6 Substrates: Escitalopram may increase plasma levels of drugs metabolized by CYP2D6, such as desipramine and metoprolol .
- Other SSRIs: Combining escitalopram with other SSRIs can lead to increased exposure due to shared metabolic pathways.
Caution is advised when prescribing escitalopram alongside other medications that influence serotonin levels or are heavily metabolized by liver enzymes.
Escitalopram oxalate shares similarities with several other SSRIs but has unique characteristics that set it apart:
| Compound Name | Selectivity for SERT | Potency Compared to Citalopram | Unique Features |
|---|---|---|---|
| Citalopram | Moderate | Base compound | Contains both R- and S-enantiomers |
| Fluoxetine | High | Comparable | Long half-life; significant protein binding |
| Paroxetine | High | Higher than citalopram | Strong anticholinergic effects |
| Sertraline | Moderate | Similar | Unique dual-action on serotonin and norepinephrine |
Escitalopram's unique feature lies in its higher potency (approximately 150 times more than citalopram’s R-enantiomer) and selectivity for SERT, which may contribute to its effectiveness with fewer side effects compared to other SSRIs .
Purity
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
GHS Hazard Statements
H302 (13.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (89.39%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.88%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pharmacology
MeSH Pharmacological Classification
KEGG Target based Classification of Drugs
Solute carrier family
SLC6
SLC6A4 (HTT) [HSA:6532] [KO:K05037]
Pictograms

Irritant
Other CAS
Wikipedia
FDA Medication Guides
Escitalopram Oxalate
TABLET;ORAL
SOLUTION;ORAL
ALLERGAN
08/18/2023
Use Classification
Dates
2: Kakde RB, Satone DD, Gadapayale KK, Kakde MG. Stability-indicating RP-HPLC
3: Alarfaj NA, Aly FA, Al-Qahtany AA. Flow-injection chemiluminescence and
4: Khanna S, Chirinos RE, Venna S. Escitalopram oxalate (Lexapro)-induced
5: Dikmen M, Cantürk Z, Oztürk Y. Escitalopram oxalate, a selective serotonin
6: Sharma S, Rajpurohit H, Sonwal C, Bhandari A, Choudhary V, Jain T. Zero order
7: Vetrichelvan T, Arul K, Sumithra M, Umadevi B. Colorimetric method for the
8: Kakde RB, Satone DD. Spectrophotometric method for simultaneous estimation of
9: Dhaneshwar SR, Mahadik MV, Kulkarni MJ. Column liquid
10: Gandhi SV, Dhavale ND, Jadhav VY, Sabnis SS. Spectrophotometric and
11: Li J, Tian Y, Zhang ZJ, Wang N, Ren X, Chen Y. Pharmacokinetics and
12: Agarwal S, Gowda KV, Selvan PS, Chattaraj TK, Pal TK. Bioequivalence of two
13: Harrison WT, Yathirajan HS, Bindya S, Anilkumar HG, Devaraju. Escitalopram








